molecular formula C12H12N2 B1608774 Biphenyl-2-YL-hydrazine CAS No. 59964-94-2

Biphenyl-2-YL-hydrazine

Cat. No.: B1608774
CAS No.: 59964-94-2
M. Wt: 184.24 g/mol
InChI Key: FWBRUIYZVDMIRD-UHFFFAOYSA-N
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Description

Biphenyl-2-YL-hydrazine is an organic compound that features a biphenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-YL-hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Biphenyl-2-YL-hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which Biphenyl-2-YL-hydrazine exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar in structure but lacks the biphenyl group.

    Benzidine: Contains two phenyl groups connected by a nitrogen-nitrogen bond but differs in its overall structure and reactivity.

    Azo Compounds: Formed by the oxidation of hydrazines and have different chemical properties.

Uniqueness

Biphenyl-2-YL-hydrazine is unique due to the presence of both the biphenyl and hydrazine moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.

Properties

IUPAC Name

(2-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRUIYZVDMIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396508
Record name BIPHENYL-2-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59964-94-2
Record name BIPHENYL-2-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Biphenyl-2-YL-hydrazine
Biphenyl-2-YL-hydrazine
Biphenyl-2-YL-hydrazine
Biphenyl-2-YL-hydrazine
Biphenyl-2-YL-hydrazine

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